Prednisolone phosphate

Description

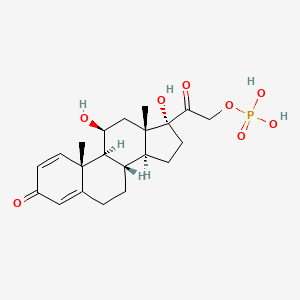

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOZJEUDSLGTLU-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047481 | |

| Record name | Prednisolone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-25-0, 125-02-0 | |

| Record name | Prednisolone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisolone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Prednisolone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE 21-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752SY38R6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednisolone Phosphate: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) phosphate (B84403), a water-soluble prodrug, is rapidly converted in vivo to its active form, prednisolone, a potent synthetic glucocorticoid.[1] Its profound anti-inflammatory and immunosuppressive effects are pivotal in the management of a wide spectrum of inflammatory and autoimmune diseases.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which prednisolone modulates inflammatory pathways. It details the genomic and non-genomic actions mediated through the glucocorticoid receptor, leading to the suppression of pro-inflammatory signaling cascades and the induction of anti-inflammatory proteins. This document summarizes key quantitative data, provides detailed experimental protocols for mechanism-of-action studies, and utilizes visualizations to illustrate the complex signaling networks involved.

Introduction: The Role of Prednisolone in Inflammation

Inflammation is a complex biological response to harmful stimuli, involving a coordinated activation of immune cells and the release of inflammatory mediators. While essential for host defense, dysregulated inflammation drives the pathogenesis of numerous chronic diseases. Glucocorticoids, like prednisolone, are cornerstone therapies due to their broad-spectrum inhibition of inflammatory processes.[3] Prednisolone phosphate's clinical utility stems from its ability to be rapidly metabolized to prednisolone, which then exerts its effects at the cellular and molecular level.[1][4]

The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.[2][5] This genomic action is twofold: transactivation , where the GR-ligand complex directly binds to Glucocorticoid Response Elements (GREs) to upregulate the transcription of anti-inflammatory genes, and transrepression , where the complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][6] Additionally, rapid, non-genomic effects contribute to its overall anti-inflammatory profile.[3]

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Upon entering the cell, prednisolone binds to the GR, which is held in an inactive state in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the activated GR-prednisolone complex into the nucleus.[5]

Genomic Mechanisms: The Classic Pathway

The genomic effects of prednisolone are responsible for the majority of its long-term anti-inflammatory actions and involve the direct and indirect regulation of gene transcription.[3]

-

Transactivation: The GR-prednisolone dimer binds to GREs in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5] Key examples include:

-

Annexin (B1180172) A1 (ANXA1): This protein inhibits phospholipase A2 (PLA2), thereby blocking the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.[7][8] Glucocorticoids have been shown to induce ANXA1 expression in various immune cells, including macrophages.[9]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a potent anti-inflammatory protein that interferes with pro-inflammatory signaling pathways, including NF-κB and MAPK pathways.[10][11] Its expression is rapidly induced by glucocorticoids.[11]

-

Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): By upregulating MKP-1, glucocorticoids lead to the dephosphorylation and inactivation of MAP kinases, which are critical for the expression of many inflammatory genes.[12]

-

-

Transrepression: This is a crucial mechanism for the anti-inflammatory effects of prednisolone. The GR-prednisolone complex, without binding to DNA itself, physically interacts with and inhibits the activity of key pro-inflammatory transcription factors.[2]

-

Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Prednisolone inhibits NF-κB signaling through multiple mechanisms:

-

Induction of IκBα: The GR can induce the transcription of the gene for IκBα, the primary inhibitor of NF-κB. Increased IκBα protein sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[6]

-

Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[2]

-

-

Inhibition of AP-1: Similar to NF-κB, the GR can tether to components of the AP-1 transcription factor (e.g., c-Fos/c-Jun), inhibiting its transcriptional activity and reducing the expression of inflammatory genes.[13]

-

Non-Genomic Mechanisms: Rapid Effects

Prednisolone can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[3] These effects are less well-defined but are thought to involve interactions with membrane-bound GRs or modulation of intracellular signaling cascades, contributing to the immediate anti-inflammatory response.[3]

Quantitative Data on Prednisolone Activity

The following tables summarize key quantitative parameters related to the anti-inflammatory action of prednisolone.

Table 1: Glucocorticoid Receptor Binding and Potency

| Parameter | Value | Cell System/Method | Reference |

|---|---|---|---|

| Relative Binding Affinity | ~10-fold lower than Dexamethasone | Th2 cells | [14] |

| IC50 (PBMC Proliferation) | 0.43 µM | Concanavalin A-stimulated human PBMCs | [15] |

| IC50 (NF-κB Inhibition) | ~5 x 10-10 M (Dexamethasone) | A549 cells (3xκB reporter) |[16] |

Note: A direct Kd value for prednisolone is not consistently reported. Dexamethasone, a more potent glucocorticoid, has a Kd of approximately 5 nM for the GR. Prednisolone's potency is generally considered to be lower.[14]

Table 2: Inhibition of Pro-Inflammatory Cytokines

| Cytokine | IC50 / Effect | Cell System | Stimulus | Reference |

|---|---|---|---|---|

| TNF-α | Significant reduction at 10 nM - 10 µM | Human PBMCs | LPS | [17] |

| IL-6 | Significant reduction | Rheumatoid Arthritis Patient PBMCs | Concanavalin A | [15] |

| GM-CSF | EC50 ~2.2 x 10-9 M (Dexamethasone) | A549 cells | IL-1β |[16] |

Table 3: Induction of Anti-Inflammatory Mediators by Glucocorticoids

| Mediator | Fold Induction / Effect | Cell System | Glucocorticoid | Reference |

|---|---|---|---|---|

| GILZ mRNA | Peak induction at 6 hours | C3H10T1/2 mesenchymal cells | Dexamethasone | [11] |

| GILZ Protein | Increased expression | Healthy human PBMCs | Dexamethasone | [18] |

| Annexin A1 Protein | Upregulation observed | Rat peritoneal macrophages | Dexamethasone/Hydrocortisone | [9] |

| Annexin A1 mRNA & Protein | Dose-dependent upregulation | CSE-induced BEAS-2B cells | Methylprednisolone |[19][20] |

Key Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by prednisolone.

Caption: Genomic mechanism of Prednisolone action in the cell.

Caption: Prednisolone's inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for assessing anti-inflammatory effects.

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the mechanism of action of prednisolone.

In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells or primary PBMCs) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 24-well plates at a density of approximately 2x105 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of prednisolone (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubate for a specified period (e.g., 4 hours for TNF-α, 24 hours for IL-6).

-

-

Endpoint Analysis (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

-

Calculate the IC50 value for prednisolone's inhibition of each cytokine.

-

Western Blot for NF-κB Pathway Activation

This protocol assesses the effect of prednisolone on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

-

Cell Treatment and Lysis:

-

Culture and treat cells as described in section 5.1, typically for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

-

For nuclear translocation, lyse cells using a nuclear/cytoplasmic fractionation kit. For whole-cell analysis, use a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Typical primary antibody dilutions are 1:1000.[22]

-

Target Antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-p65.

-

Loading Controls: Mouse anti-β-actin (cytoplasmic/whole cell), Rabbit anti-Lamin B1 (nuclear).

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[22]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Transfection:

-

Use a cell line (e.g., HEK293T or A549) that is amenable to transfection.

-

Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements (e.g., 3xκB-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

24 hours post-transfection, pre-treat cells with prednisolone or vehicle for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.

-

-

Luciferase Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Determine the concentration-dependent inhibition of NF-κB activity by prednisolone.

-

Conclusion

This compound exerts its potent anti-inflammatory effects through a sophisticated, multi-faceted mechanism of action centered on the glucocorticoid receptor. Its ability to both upregulate powerful anti-inflammatory proteins through transactivation and suppress the master regulators of inflammation, NF-κB and AP-1, through transrepression underscores its clinical efficacy. For drug development professionals and researchers, a thorough understanding of these genomic and non-genomic pathways, supported by quantitative in vitro assays, is critical for the rational design of novel anti-inflammatory therapies with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for the continued investigation of glucocorticoid action and the discovery of next-generation immunomodulatory agents.

References

- 1. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 2. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylprednisolone stimulated gene expression (GILZ, MCL-1) and basal cortisol levels in multiple sclerosis patients in relapse are associated with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A glucocorticoid‐induced leucine‐zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells | EMBO Reports [link.springer.com]

- 12. Usefulness of Peripheral Blood Mononuclear Cells to Predict Clinical Response to Corticosteroids in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Methylprednisolone up-regulates annexin A1 (ANXA1) to inhibit the inflammation, apoptosis and oxidative stress of cigarette smoke extract (CSE)-induced bronchial epithelial cells, a chronic obstructive pulmonary disease in vitro model, through the formyl peptide receptor 2 (FPR2) receptors and the adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methylprednisolone up-regulates annexin A1 (ANXA1) to inhibit the inflammation, apoptosis and oxidative stress of cigarette smoke extract (CSE)-induced bronchial epithelial cells, a chronic obstructive pulmonary disease in vitro model, through the formyl peptide receptor 2 (FPR2) receptors and the adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. info.gbiosciences.com [info.gbiosciences.com]

Prednisolone phosphate structure and chemical properties

An In-depth Technical Guide to Prednisolone (B192156) Phosphate (B84403): Structure, Properties, and Experimental Analysis

Introduction

Prednisolone phosphate is a synthetic glucocorticoid and a water-soluble ester prodrug of prednisolone.[1][2] It is widely utilized in research and clinical settings for its potent anti-inflammatory and immunosuppressive activities.[1][3] Upon administration, it is rapidly hydrolyzed in vivo by phosphatases to its active form, prednisolone.[2] This conversion is essential for its therapeutic effects, which are mediated through interaction with glucocorticoid receptors.[1] The phosphate ester form significantly enhances water solubility compared to prednisolone, facilitating its formulation for various administration routes, including oral and intravenous.[1][4] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound for researchers and drug development professionals.

Chemical Structure and Identification

This compound is the 21-phosphate ester of prednisolone. The chemical structure consists of a pregnane (B1235032) steroid skeleton with hydroxyl groups at the 11 and 17 positions, a ketone at the 3 and 20 positions, and double bonds at the 1 and 4 positions. The phosphate group is attached at the 21-position. It is typically available as a disodium (B8443419) salt, prednisolone sodium phosphate, to improve its stability and solubility in aqueous solutions.[3][5]

Caption: 2D structure of Prednisolone Sodium Phosphate.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | [6] |

| CAS Number | 125-02-0 | [4][6] |

| Molecular Formula | C₂₁H₂₇Na₂O₈P | [4][5][6] |

| InChI Key | VJZLQIPZNBPASX-OJJGEMKLSA-L | [7][8] |

| SMILES | C[C@@]12C=CC(=O)C=C2CC[C@@]3([H])[C@]4([H])CC--INVALID-LINK--([C@@]4(C)C--INVALID-LINK--O)O.[Na+].[Na+] | [8] |

Physicochemical Properties

Prednisolone sodium phosphate is a white or slightly yellow, hygroscopic, crystalline powder.[4][9][10] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 484.39 g/mol | [4][5][6] |

| Melting Point | >197°C (decomposes) | [4] |

| Solubility | Freely soluble in water; soluble in methanol (B129727); slightly soluble in alcohol; very slightly soluble in acetone. | [4][5][11] |

| Specific Optical Rotation | +94° to +100° | [10] |

| pH (aqueous solution) | 7.5 - 10.5 | [9][10] |

| UV Absorption Maximum (λmax) | 242-246 nm (in various solvents including methanol, water, and ethanol) | [4][7][12] |

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid receptor agonist, this compound's active metabolite, prednisolone, mediates its effects by binding to cytosolic glucocorticoid receptors (GR).[1][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1]

Inside the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortins (e.g., annexin (B1180172) A1) and interleukin-10.[1][6]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes like phospholipase A2.[1][13]

The inhibition of phospholipase A2 by lipocortins is a critical anti-inflammatory step, as it blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6][14]

Caption: Glucocorticoid receptor signaling pathway for Prednisolone.

Experimental Protocols

Synthesis of Prednisolone Sodium Phosphate

Several methods exist for the preparation of prednisolone sodium phosphate, primarily involving the conversion of this compound to its disodium salt.[5][15][16]

Methodology 1: Conversion from this compound [5][16]

-

Dissolution: Dissolve this compound (e.g., 100g) in a suitable solvent such as methanol (4-5 times the gram amount of the starting material).[5][16]

-

Dilution: Add purified water to the solution (4-6 times the gram amount of the starting material).[5]

-

pH Adjustment: Slowly add a sodium hydroxide (B78521) solution dropwise to the reaction mixture while stirring. Maintain the temperature between 15-30°C.[5][16] Adjust the pH to a final value of 9.2-10.0.[5]

-

Reaction Confirmation: Continue stirring and re-test the pH to ensure it remains stable.[5][15]

-

Precipitation: Filter the reaction mixture. Add the filtrate to a dilution tank containing ethanol (B145695) (15-30 times the gram amount of the starting material) to induce crystallization.[5]

-

Isolation and Drying: Allow the crystals to precipitate for at least 8 hours. Collect the solid material by filtration, wash with ethanol, and dry to obtain prednisolone sodium phosphate.[5][16]

Methodology 2: Synthesis of this compound Intermediate [17] This protocol describes the synthesis of a this compound intermediate from prednisolone.

-

Reaction Setup: Add prednisolone (e.g., 50g) and a solvent like 2-methyltetrahydrofuran (B130290) (MTHF, 500ml) to a reaction vessel under a nitrogen atmosphere.

-

Cooling: Cool the stirred mixture to between -55°C and -60°C.

-

Phosphorylation: Slowly add pyrophosphoryl chloride (e.g., 40ml) dropwise over approximately 40 minutes, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 1 hour after addition is complete. Monitor the reaction's completion using Thin Layer Chromatography (TLC) to confirm the absence of the starting material.

-

Quenching: Quench the reaction by adding purified water (e.g., 100ml) and allow the layers to separate.

-

Purification: Extract the organic phase with purified water. Decolorize the organic phase with activated carbon.

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to a paste. Cool to below 0°C to crystallize the product, which is then collected and dried under vacuum.

Analytical Methods

5.2.1 High-Performance Liquid Chromatography (HPLC) [10][18][19][20]

HPLC is a standard method for the assay and determination of related substances in prednisolone sodium phosphate.[20]

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6-mm × 7.5-cm; 3.5-µm packing L1).[10][18]

-

Mobile Phase: A mixture of a buffer solution (e.g., aqueous buffer adjusted to pH 6.4 with phosphoric acid) and an organic solvent like acetonitrile.[18][19] The exact ratio may be adjusted to achieve suitable resolution.

-

Column Temperature: Maintained at 35°C.[18]

-

-

Sample Preparation:

-

Assay Preparation: Accurately weigh and dissolve the prednisolone sodium phosphate sample in the mobile phase to a known concentration (e.g., 0.42 mg/mL).[18]

-

Standard Preparation: Prepare a standard solution of USP Prednisolone RS or Prednisolone Sodium Phosphate RS in the mobile phase at a similar concentration.[18]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a defined volume (e.g., 20 µL) of the sample and standard solutions into the chromatograph.[10]

-

Record the chromatograms and compare the peak area of the analyte in the sample solution to that in the standard solution to determine the concentration and purity. The retention time for prednisolone sodium phosphate is typically around 6.5 minutes under these conditions.[10]

-

5.2.2 UV-Vis Spectrophotometry [12]

This method is suitable for the quantitative determination (assay) of prednisolone sodium phosphate.

-

Instrumentation: A validated UV-Vis spectrophotometer.

-

Methodology:

-

Solvent Selection: Use a suitable solvent in which the drug is freely soluble, such as distilled water, methanol, or ethanol.[12]

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of prednisolone sodium phosphate and dissolve it in the chosen solvent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[12]

-

Determination of λmax: Scan the standard solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically found around 246 nm.[12]

-

Calibration Curve: Prepare a series of working standard solutions of different concentrations (e.g., 2, 6, 12 µg/mL) by diluting the stock solution.[12]

-

Analysis: Measure the absorbance of the sample solution (prepared similarly to the stock solution and diluted to fall within the calibration range) at the determined λmax. Calculate the concentration of prednisolone sodium phosphate in the sample by comparing its absorbance to the calibration curve.

-

Caption: General analytical workflow for this compound.

References

- 1. This compound [benchchem.com]

- 2. This compound | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 125-02-0: Prednisolone sodium phosphate | CymitQuimica [cymitquimica.com]

- 4. This compound sodium | 125-02-0 [chemicalbook.com]

- 5. caloongchem.com [caloongchem.com]

- 6. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. GSRS [precision.fda.gov]

- 9. PREDNISOLONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]

- 10. uspbpep.com [uspbpep.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]

- 14. What is Prednisolone Sodium Phosphate used for? [synapse.patsnap.com]

- 15. CN109988212B - Prednisolone sodium phosphate production method - Google Patents [patents.google.com]

- 16. A kind of production technology of prednisolone sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN109734766B - Preparation method of prednisolone sodium phosphate intermediate - Google Patents [patents.google.com]

- 18. Prednisolone Sodium Phosphate [drugfuture.com]

- 19. Separation of Prednisolone sodium phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. [Determination of prednisolone sodium phosphate and the related substances by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Conversion of Prednisolone Phosphate to Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) phosphate (B84403) is a water-soluble ester prodrug that is rapidly and extensively converted in vivo to the pharmacologically active glucocorticoid, prednisolone. This conversion is a critical step in the therapeutic action of prednisolone phosphate and is primarily mediated by the enzyme alkaline phosphatase. Understanding the pharmacokinetics, metabolic pathways, and experimental methodologies for studying this conversion is essential for drug development and clinical application. This technical guide provides an in-depth overview of the in vivo conversion of this compound to prednisolone, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Introduction

Prednisolone, a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive properties. However, its poor water solubility can limit its formulation options, particularly for parenteral administration. To overcome this, the phosphate ester prodrug, this compound, was developed. This modification significantly enhances water solubility, allowing for the preparation of aqueous solutions for intravenous, intramuscular, and ophthalmic use.[1]

The therapeutic efficacy of this compound is entirely dependent on its conversion to prednisolone in the body.[2][3] This bioconversion is an enzymatic hydrolysis reaction that cleaves the phosphate group from the prednisolone molecule.[3][4] The primary enzyme responsible for this hydrolysis is alkaline phosphatase, which is ubiquitously present in various tissues, including the liver, bone, intestine, and kidneys.[4] The conversion is generally rapid and efficient, leading to the prompt appearance of prednisolone in the systemic circulation following administration of the prodrug.[5]

This guide will delve into the core aspects of this conversion process, providing researchers and drug development professionals with a comprehensive resource on the topic.

Pharmacokinetics of this compound and Prednisolone

The pharmacokinetics of prednisolone have been extensively studied. Following oral administration, prednisolone is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[6] this compound, when administered orally or intravenously, is quickly converted to prednisolone, and as such, its pharmacokinetic profile is largely reflective of the resulting prednisolone.[5][7]

Data Presentation

The following table summarizes key pharmacokinetic parameters of prednisolone from a study involving a single oral dose of a prednisolone tablet in healthy volunteers. While direct comparative studies with this compound are limited in the publicly available literature, the data for prednisolone provides a crucial benchmark for understanding the behavior of the active moiety.

| Pharmacokinetic Parameter | Mean Value (± SD) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 683.00 (± 94.54) | ng/mL | [7] |

| Tmax (Time to Maximum Plasma Concentration) | 2.27 | hours | [7] |

| AUC0-t (Area Under the Curve from 0 to t) | 2426.1 (± 360.0) | ng*h/mL | [2] |

| Elimination Half-life (t1/2) | 3.30 | hours | [7] |

Note: The bioavailability of prednisolone after oral administration is high, generally in the range of 80-100%.[6] Prednisolone exhibits dose-dependent pharmacokinetics, which can be attributed to the non-linear binding of the drug to plasma proteins.[8]

Experimental Protocols

The quantification of this compound and prednisolone in biological matrices is crucial for studying the in vivo conversion. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.[9][10][11]

Quantification of Prednisolone and this compound in Plasma by HPLC

This protocol provides a general framework for the simultaneous determination of prednisolone and this compound in plasma.

3.1.1. Materials and Reagents

-

Prednisolone and this compound reference standards

-

Internal standard (e.g., betamethasone)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Purified water (HPLC grade)

-

Plasma samples (from study subjects)

-

Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

-

Protein Precipitation and Extraction:

-

To 500 µL of plasma, add an internal standard.

-

Add 1.5 mL of a mixture of methanol and acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

-

3.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV absorbance at 245 nm

-

Column Temperature: 30°C

3.1.4. Data Analysis

-

Construct a calibration curve using known concentrations of prednisolone and this compound standards.

-

Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Visualization of Pathways

In Vivo Conversion of this compound

The following diagram illustrates the straightforward conversion of the prodrug, this compound, into the active drug, prednisolone, through enzymatic hydrolysis.

Caption: Enzymatic conversion of this compound.

Glucocorticoid Receptor Signaling Pathway

Once converted to prednisolone, it exerts its effects by binding to the glucocorticoid receptor (GR), initiating a signaling cascade that ultimately modulates gene expression.

Caption: Prednisolone's mechanism of action via the glucocorticoid receptor.

Conclusion

The in vivo conversion of this compound to prednisolone is a rapid and efficient process, primarily catalyzed by alkaline phosphatase. This bioconversion is fundamental to the therapeutic utility of this compound, enabling the delivery of the active glucocorticoid in a highly water-soluble formulation. The pharmacokinetic profile of administered this compound is consequently dominated by the characteristics of the released prednisolone. The experimental protocols outlined, particularly HPLC-based methods, are essential for accurately quantifying this conversion and understanding the disposition of both the prodrug and the active moiety in biological systems. The visualization of the conversion and subsequent signaling pathway provides a clear framework for comprehending the molecular mechanisms underlying the action of this important therapeutic agent. This technical guide serves as a foundational resource for professionals in the fields of pharmacology, drug metabolism, and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of alkaline phosphatase activity in KB cells by hyperosmolality and prednisolone: effect on enzyme inhibition by phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. scispace.com [scispace.com]

- 7. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaline phosphatase content and the effects of prednisolone on mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Alkaline Phosphatase Content and the Effects of Prednisolone on Mammalian Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Prednisolone Phosphate: A Prodrug Strategy for Targeted Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Prednisolone (B192156), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive effects. However, its systemic administration is often associated with significant side effects. The use of prednisolone phosphate (B84403), a water-soluble ester prodrug, presents a strategic approach to overcome these limitations. This technical guide details the core principles of the prednisolone phosphate prodrug strategy, focusing on its mechanism of activation, pharmacokinetic profile, and applications in targeted delivery systems. By leveraging endogenous enzymes, such as alkaline phosphatase (ALP), which are often overexpressed at sites of inflammation or in the tumor microenvironment, this compound can be selectively converted to its active form, prednisolone, thereby concentrating its therapeutic action and minimizing systemic exposure.

The this compound Prodrug Concept

The primary goal of a prodrug strategy is to improve a drug's therapeutic index by enhancing its delivery to the target site while reducing its effects on healthy tissues. Prednisolone itself has poor aqueous solubility, which complicates the formulation of parenteral solutions. Conversion to its 21-phosphate ester, this compound, dramatically increases water solubility (over 30 times greater than prednisolone), making it suitable for intravenous and other aqueous formulations.[1]

The core of the targeted delivery strategy lies in the bioactivation of the inert prodrug. This compound is designed to be hydrolyzed by the enzyme alkaline phosphatase (ALP), which cleaves the phosphate group to release the active prednisolone.[2] ALP is a membrane-bound enzyme found throughout the body, but its expression is significantly upregulated in specific tissues and pathological conditions, including inflamed tissues, the tumor microenvironment, and bone.[2] This localized overexpression of ALP allows for site-specific activation of the prodrug, concentrating the potent anti-inflammatory effects of prednisolone where it is most needed.

Logical Workflow: Prodrug Activation

The conversion of the inactive prodrug to the active drug is a straightforward enzymatic reaction. The phosphate ester moiety renders the molecule inactive until it is cleaved by alkaline phosphatase at the target site.

Mechanism of Action and Signaling Pathways

Upon release from its phosphate prodrug form, prednisolone mediates its effects by interacting with the glucocorticoid receptor (GR).[3][4] The actions of prednisolone can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: This is the classical, slower mechanism of action.

-

Cytoplasmic Binding: Prednisolone, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs).[3][5]

-

Translocation: Ligand binding induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal.[3] The activated GR-ligand complex then translocates into the nucleus.[5]

-

Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][6] This binding can either increase the transcription of anti-inflammatory genes (transactivation) or inhibit the transcription of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1 (transrepression).[3][5]

Non-Genomic Pathway: These are rapid effects that do not involve gene transcription. They can be mediated by the cytoplasmic GR or a putative membrane-bound GR (mGR) and involve the modulation of intracellular signaling cascades.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Cellular Uptake and Intracellular Localization of Prednisolone Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its clinical efficacy is intrinsically linked to its ability to modulate gene expression within target cells, a process that begins with its entry into the cell and translocation to the nucleus. Prednisolone is often administered as its water-soluble prodrug, prednisolone phosphate (B84403), to enhance bioavailability. In the physiological environment, this phosphate ester is rapidly hydrolyzed by alkaline phosphatases to release the active prednisolone molecule. Understanding the subsequent cellular uptake and intracellular trafficking of prednisolone is paramount for optimizing drug design, improving therapeutic efficacy, and minimizing off-target effects.

This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and intracellular localization of prednisolone, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

From Prodrug to Active Compound: The Initial Step

The journey of prednisolone phosphate begins with its bioconversion. As a phosphate ester, it is designed to be pharmacologically inactive but possess high water solubility. Upon administration, it encounters alkaline phosphatases, enzymes prevalent on the cell surface and in the plasma, which efficiently cleave the phosphate group. This enzymatic action releases the lipophilic, active prednisolone, which is then poised to traverse the cell membrane.

Caption: Conversion of this compound to active prednisolone.

Cellular Uptake Mechanisms

Once liberated, the cellular uptake of prednisolone is predominantly governed by its physicochemical properties. As a moderately lipophilic steroid molecule, the primary mechanism for its entry into cells is passive diffusion across the plasma membrane. This process does not require cellular energy and is driven by the concentration gradient between the extracellular and intracellular environments.

While passive diffusion is the main route, some studies suggest the potential involvement of membrane transporters, such as P-glycoprotein (P-gp), which can act as an efflux pump, actively transporting prednisolone out of the cell. This can be a significant factor in the development of glucocorticoid resistance in certain cell types.

Intracellular Localization and Genomic Signaling

Upon entering the cytoplasm, prednisolone's journey culminates in its interaction with the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins.

-

Ligand Binding: Prednisolone binds to the ligand-binding domain of the GR.

-

Conformational Change and Dissociation: This binding induces a conformational change in the GR, causing it to dissociate from the inhibitory heat shock protein complex.

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: Within the nucleus, the GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the ultimate anti-inflammatory and immunosuppressive effects of the drug.

Caption: Genomic signaling pathway of prednisolone via the glucocorticoid receptor.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the cellular uptake and localization of prednisolone, compiled from various studies. These values can vary significantly depending on the cell type, experimental conditions, and analytical methods used.

| Parameter | Cell Type | Value | Method | Reference |

| Uptake Rate Constant | Rat Hepatocytes | 0.21 min⁻¹ | Perfusion studies with ³H-prednisolone | |

| Intracellular Concentration | Human Leukocytes | Approx. 60-80% of extracellular concentration at equilibrium | Equilibrium dialysis with radiolabeled drug | |

| Nuclear Translocation | A549 Lung Cancer Cells | >70% of total cellular GR translocated to the nucleus within 30 min of treatment | Immunofluorescence microscopy and Western blot of nuclear fractions | |

| Efflux by P-glycoprotein | CEM-VBL100 (P-gp overexpressing) | 3 to 4-fold lower intracellular accumulation compared to sensitive cells | Flow cytometry with fluorescent glucocorticoid analogues |

Experimental Protocols

The study of prednisolone's cellular uptake and localization employs a range of cell biology and analytical techniques. Below are detailed methodologies for key experiments.

Cell Culture and Drug Treatment

-

Cell Lines: A relevant cell line (e.g., A549 human lung carcinoma cells, HeLa cells, or primary leukocytes) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Drug Preparation: A stock solution of prednisolone is prepared in a suitable solvent like ethanol (B145695) or DMSO and then diluted to the final working concentration in serum-free media immediately before the experiment to avoid binding to serum proteins.

-

Treatment: Cells are typically washed with phosphate-buffered saline (PBS) and incubated with the prednisolone-containing media for specific time points (e.g., 0, 15, 30, 60 minutes) to assess uptake kinetics or for a fixed duration for localization studies.

Quantification of Cellular Uptake

-

Radiolabeling: This is a classic and highly sensitive method.

-

Cells are incubated with radiolabeled prednisolone (e.g., ³H-prednisolone).

-

At the end of the incubation, the media is rapidly removed, and the cells are washed multiple times with ice-cold PBS to stop uptake and remove extracellular drug.

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) or a solubilizing agent like sodium dodecyl sulfate (B86663) (SDS).

-

The radioactivity in the cell lysate is measured using a scintillation counter.

-

A parallel set of plates is used for protein quantification (e.g., BCA assay) to normalize the uptake data per milligram of cellular protein.

-

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method offers high specificity and is increasingly common.

-

Follow the drug treatment protocol as described above.

-

After washing, cells are scraped and collected.

-

An internal standard is added, and the drug is extracted from the cell lysate, typically using a protein precipitation or liquid-liquid extraction method.

-

The extract is analyzed by LC-MS/MS to quantify the concentration of prednisolone.

-

Analysis of Intracellular Localization

-

Immunofluorescence Microscopy: This technique visualizes the location of the glucocorticoid receptor, which serves as a proxy for the active drug's location.

-

Cells are grown on glass coverslips and treated with prednisolone.

-

Cells are fixed with paraformaldehyde, permeabilized with a detergent like Triton X-100, and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Cells are incubated with a primary antibody specific to the GR, followed by a fluorescently-labeled secondary antibody.

-

The nucleus is counterstained with a DNA-binding dye like DAPI (blue fluorescence).

-

Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope to observe the translocation of the GR (and by inference, prednisolone) from the cytoplasm to the nucleus.

-

-

Subcellular Fractionation and Western Blotting: This biochemical method quantifies the amount of GR in different cellular compartments.

-

Following drug treatment, cells are harvested.

-

A cell fractionation kit or protocol (e.g., using differential centrifugation) is used to separate the cytoplasmic and nuclear fractions.

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GR antibody (Western blot).

-

The band intensity for GR in each fraction is quantified to determine the percentage of nuclear vs. cytoplasmic localization.

-

Caption: A typical experimental workflow for studying prednisolone uptake.

Conclusion

The therapeutic action of prednisolone is initiated by a well-defined sequence of events: rapid enzymatic conversion from its phosphate prodrug form, passive diffusion across the cell membrane, binding to the cytosolic glucocorticoid receptor, and subsequent translocation of the activated complex into the nucleus to modulate gene expression. The efficiency of these processes can be influenced by cellular factors such as the expression of efflux pumps like P-glycoprotein, which can contribute to drug resistance. A thorough understanding of these cellular uptake and trafficking pathways, quantified through robust experimental methods, is critical for the ongoing development of glucocorticoid therapies with improved efficacy and specificity.

Prednisolone Phosphate's Engagement with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of prednisolone (B192156) phosphate (B84403) for the glucocorticoid receptor (GR), a critical interaction that underpins its therapeutic effects. As prednisolone phosphate is a prodrug, this guide focuses on the binding characteristics of its active metabolite, prednisolone, in comparison to other key glucocorticoids. Detailed experimental methodologies and visualizations of the associated signaling pathways are provided to offer a comprehensive resource for researchers in the field.

Core Concept: this compound as a Prodrug

This compound is readily hydrolyzed in vivo to its active form, prednisolone. This conversion is essential for its pharmacological activity, as it is prednisolone that directly interacts with the glucocorticoid receptor to elicit a cellular response. Therefore, the binding affinity of prednisolone for the GR is the key determinant of the drug's potency and efficacy.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of various glucocorticoids to the glucocorticoid receptor can be quantified using several metrics, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher binding affinity. The following tables summarize the binding affinities of prednisolone and other common glucocorticoids for the GR.

Table 1: Glucocorticoid Receptor Binding Affinities (Ki, Kd, IC50)

| Compound | Ki (nM) | Kd (nM) | IC50 (nM) | Assay Type | Reference |

| Prednisolone | - | - | 7.7 | Not Specified | [1] |

| - | - | 28 | Receptor Binding | [2] | |

| Dexamethasone (B1670325) | 5.5[3] | 5.7 - 9.36[4] | 2.51 | Not Specified | [1][3] |

| Cortisol | - | 17.5 - 24.6[5] | 9.5 - 12.2 | Inhibition of Lysozyme Release | [5] |

| Triamcinolone (B434) Acetonide | 2.01 | - | 4.41 - 58 | Radioligand Binding | [6][7] |

| Budesonide (B1683875) | - | 1.32 | 0.22 - 0.32 (functional assay) | Radioligand Binding / Functional Assay | [8][9] |

| Fluticasone (B1203827) Propionate (B1217596) | - | 0.49 - 0.5[10][11] | 0.018 (functional assay) | Radioligand Binding / Functional Assay | [12] |

Note: Assay conditions and cell types can influence these values.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, a glucocorticoid agonist binds to the cytoplasmic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated glucocorticoid-receptor complex then translocates to the nucleus, where it can modulate gene transcription through several mechanisms.

The primary mechanism involves the binding of the GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[13][14] Additionally, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a key mechanism for the anti-inflammatory effects of glucocorticoids.[15]

Experimental Protocols: Determining Binding Affinity

The most common method for determining the binding affinity of a ligand for its receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., prednisolone) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Cytosol Containing Glucocorticoid Receptors:

-

Cell Culture: Human cell lines with endogenous or overexpressed glucocorticoid receptors (e.g., A549 lung carcinoma cells or HEK293T cells transfected with a GR expression vector) are cultured to 80-90% confluency.

-

Cell Harvest: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Lysis: The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubated on ice for 15-30 minutes.

-

Homogenization: Cells are homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cellular debris and membranes. The resulting supernatant is the cytosol fraction containing the soluble glucocorticoid receptors.

-

Protein Quantification: The protein concentration of the cytosol is determined using a standard method such as the Bradford or BCA assay.

2. Competitive Binding Assay:

-

Reaction Mixture: In a microtiter plate or microcentrifuge tubes, the following components are added:

-

A fixed amount of cytosol (e.g., 100-200 µg of protein).

-

A fixed concentration of a radiolabeled glucocorticoid ligand, typically [³H]-dexamethasone, at a concentration near its Kd (e.g., 5-10 nM).

-

A range of concentrations of the unlabeled competitor compound (e.g., prednisolone), typically spanning several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, a parallel set of tubes is prepared with the radioligand and a high concentration (e.g., 1000-fold excess) of the unlabeled ligand.

-

The total volume is adjusted with an appropriate assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) to stabilize the receptor).

-

-

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary, but a common condition is 18-24 hours at 4°C.[16]

3. Separation of Bound and Free Radioligand:

-

Charcoal-Dextran Adsorption: A slurry of dextran-coated charcoal is added to each tube and incubated for a short period (e.g., 10 minutes at 4°C). The charcoal adsorbs the free radioligand.

-

Centrifugation: The tubes are centrifuged to pellet the charcoal.

-

Alternatively, Hydroxylapatite (HAP) Assay: The incubation mixture is added to a HAP slurry. The receptor-ligand complex binds to the HAP, which is then washed to remove the free radioligand.

4. Quantification of Bound Radioligand:

-

An aliquot of the supernatant (containing the receptor-bound radioligand in the charcoal-dextran method) or the washed HAP pellet is transferred to a scintillation vial.

-

Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

References

- 1. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. benchchem.com [benchchem.com]

- 5. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triamcinolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. triamcinolone acetonide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]

- 9. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Pharmacokinetics and Bioavailability of Prednisolone Phosphate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of prednisolone (B192156) phosphate (B84403) in key animal models. Prednisolone phosphate, a water-soluble ester prodrug, is rapidly converted to the active glucocorticoid, prednisolone, in the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for the development of corticosteroid therapies and for the accurate interpretation of non-clinical safety and efficacy data.

Introduction to this compound

This compound is frequently utilized in research and clinical settings, particularly for intravenous (IV) and intramuscular (IM) administration, due to its enhanced aqueous solubility compared to its active form, prednisolone[1]. Following administration, it undergoes rapid and extensive hydrolysis by endogenous phosphatases to release prednisolone, the pharmacologically active moiety[2][3]. The pharmacokinetic profile of administered this compound is therefore predominantly reflective of the disposition of prednisolone.

Prednisolone exerts its effects by binding to intracellular glucocorticoid receptors, which then modulate the expression of corticosteroid-responsive genes, leading to a wide range of anti-inflammatory and immunosuppressive actions[1]. Animal models are indispensable for characterizing the complex, often non-linear, pharmacokinetic behaviors of prednisolone, which include dose-dependent clearance and protein binding.

Metabolic Pathway and Bioactivation

The primary metabolic pathway involves the bioactivation of the prodrug and the subsequent reversible metabolism of the active compound.

Caption: Bioactivation of this compound and its reversible metabolism.

This compound is rapidly hydrolyzed to prednisolone[2]. Prednisolone then undergoes reversible metabolism to prednisone, primarily in the liver, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes[4]. While this interconversion occurs in both directions, the reduction of prednisone to prednisolone is often favored[5][6][7].

Pharmacokinetics in Key Animal Models

The disposition of prednisolone exhibits significant variability across species. Its pharmacokinetics are often non-linear, influenced by dose-dependent clearance and saturable protein binding to transcortin (corticosteroid-binding globulin) and albumin[3][8][9][10].

Rabbit Model

Rabbits are a frequently used model for studying corticosteroid pharmacokinetics. Studies show that the clearance of prednisolone in rabbits is non-linear, increasing with higher infusion rates[8]. The liver is a primary site of metabolism, demonstrating a high capacity for converting prednisone to prednisolone, with minimal reverse oxidation observed in perfused liver models[5][6].

Table 1: Summary of Prednisolone Pharmacokinetic Parameters in Rabbits

| Parameter | Value | Administration Details | Reference |

| Plasma Clearance (Unbound) | 30.3 - 110.2 mL/min/kg | IV infusion (0.2-2.0 µ g/min/kg ) | [8] |

| Hepatic Extraction Ratio | ~0.49 | Isolated perfused liver | [5] |

| Apparent Unbound Clearance | 4.4 - 6.1 L/h/kg | IV infusions (multiple rates) | [11] |

| Unbound Fraction | 3% - 15% | Concentration-dependent | [11] |

Rat Model

In rats, prednisolone also displays dose-dependent pharmacokinetics. Following administration of prednisolone sodium succinate (B1194679) (another soluble ester), clearance and volume of distribution were found to decrease at higher doses[3]. This non-linearity is attributed to the saturation of both elimination pathways and tissue binding sites, rather than just plasma protein binding[3]. The interconversion with prednisone is modest, with saturation observed in the conversion of prednisolone to prednisone and in the irreversible elimination of prednisone[9].

Table 2: Summary of Prednisolone Pharmacokinetic Parameters in Rats

| Parameter | Value (Low Dose) | Value (High Dose) | Administration Details | Reference |

| Dose | 5 mg/kg | 50 mg/kg | IV (as sodium succinate) | [3] |

| Plasma Clearance | 6.18 L/h/kg | 3.07 L/h/kg | IV (as sodium succinate) | [3] |

| Volume of Distribution (Vdss) | 2.14 L/kg | 1.05 L/kg | IV (as sodium succinate) | [3] |

| Half-life (t½) | ~0.50 hr | ~0.50 hr | IV (as sodium succinate) | [3] |

| Bioavailability (F) | ~35% | ~35% | Oral (free alcohol) | [12] |

Dog Model

In dogs, the hydrolysis of prednisolone sodium phosphate after IV injection is extremely rapid and complete[2]. This allows for accurate calculations of prednisolone's volume of distribution. Studies comparing different oral formulations have shown that the absorption of prednisolone can be influenced by the delivery vehicle, with a slurry providing superior absorption compared to tablets or a solution of the phosphate ester[2]. This is likely due to the poor membrane permeability of the ionized phosphate drug form from a solution[2].

Table 3: Summary of Prednisolone Pharmacokinetic Parameters in Dogs

| Parameter | Value | Administration Details | Reference |

| Bioavailability (F) | 18% (low range) | Oral (tablets) | [13] |

| Cmax | 58.2 ng/mL | 2.0 mg/kg Oral | [13] |

Alpaca Model

Pharmacokinetic studies in alpacas have also been conducted, providing valuable data for large animal veterinary medicine. After IV administration, prednisolone has a half-life of approximately 3 hours. The oral bioavailability, however, was found to be relatively low.

Table 4: Summary of Prednisolone Pharmacokinetic Parameters in Alpacas

| Parameter | Value | Administration Details | Reference |

| Dose (IV) | 1 mg/kg | Single IV dose | [13][14] |

| Half-life (t½) (IV) | 2.98 ± 0.795 h | Single IV dose | [13][14] |

| Clearance (IV) | 347 ± 54 mL/h/kg | Single IV dose | [13][14] |

| Vdss (IV) | 1,295 ± 242 mL/kg | Single IV dose | [13][14] |

| Dose (Oral) | 2 mg/kg | Daily for 5 days | [13][14] |

| Bioavailability (F) (Oral) | 13.7% | Oral | [13][14] |

| Cmax (Oral, Day 1) | 74 ng/mL | Oral | [13][14] |

| Tmax (Oral, Day 1) | 2.67 h | Oral | [13][14] |

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reliable and comparable pharmacokinetic data. The protocols outlined below are representative of those found in the cited literature.

General Experimental Workflow

A typical pharmacokinetic study in an animal model follows a structured workflow from administration to data analysis.

Caption: A generalized workflow for a typical preclinical PK study.

Animal Models and Housing

-

Species: New Zealand White rabbits, Wistar or Sprague-Dawley rats, Beagle dogs, and Alpacas are commonly used[3][13][15][16].

-

Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with free access to standard chow and water, unless fasting is required for the study[2].

Drug Administration

-

Formulation: this compound is typically dissolved in a sterile vehicle like 0.9% saline for parenteral administration[17]. For oral dosing, it may be given as a solution, a slurry, or in tablets[2].

-

Routes:

Sample Collection

-

Matrix: Blood is the primary matrix, collected into heparinized or EDTA-containing tubes[18].

-

Schedule: Serial blood samples are collected at predetermined time points post-dose. A typical schedule might include samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours[4][19].

-

Processing: Samples are centrifuged to separate plasma, which is then stored, typically at -20°C or -80°C, until analysis[18].

Bioanalytical Methodology

Quantification of prednisolone (and its prodrug or metabolites) in plasma is predominantly achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation is a common first step, where an organic solvent like acetonitrile (B52724) or trichloroacetic acid is added to the plasma sample[18]. This is followed by vortexing and centrifugation to separate the precipitated proteins. Liquid-liquid extraction is another method used to isolate the analyte[13].

-

Chromatography (HPLC/UPLC):

-

System: An Agilent 1100 system or a Waters Acquity UPLC system are examples of instrumentation used[18][20].

-

Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC BEH C18) is frequently employed[18][20].

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical[18][20].

-

Detection: UV detection, commonly at a wavelength of ~245-254 nm, is used for HPLC methods[20][21]. For LC-MS/MS, mass spectrometry provides higher sensitivity and specificity[18].

-

-

Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LOQ) appropriate for capturing the terminal elimination phase of the drug[13][18].

Conclusion

The pharmacokinetics of prednisolone following the administration of its phosphate prodrug are complex and vary significantly across common animal models. Key characteristics include rapid and complete hydrolysis of the phosphate ester to active prednisolone, non-linear disposition due to saturable protein binding and clearance, and reversible metabolism to prednisone. This guide summarizes critical pharmacokinetic parameters and experimental methodologies, providing a foundational resource for scientists in the field. The tabulated data and workflow diagrams offer a framework for designing and interpreting preclinical studies essential for the successful development and regulatory assessment of glucocorticoid therapies.

References

- 1. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Prednisolone bioavailability in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]